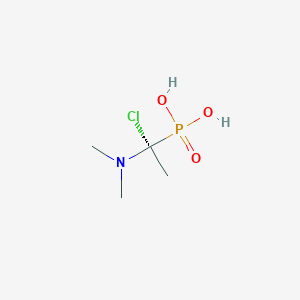
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxy group, and a methylbenzeneacetic acid moiety. Its chemical properties make it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the amide bond. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylation of a precursor compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled conditions. The use of catalysts, such as palladium complexes, can enhance the efficiency of the reactions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. The hydroxy group and the dichlorobenzoyl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl group but lacks the amide and hydroxy functionalities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in structure but with different substitution patterns and functional groups.
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid: Contains a similar amide bond but with additional heterocyclic rings
Uniqueness
4-((2,4-Dichlorobenzoyl)amino)-3-hydroxy-alpha-methylbenzeneacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and dichlorobenzoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
109790-34-3 |
|---|---|
Formule moléculaire |
C16H13Cl2NO4 |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
2-[4-[(2,4-dichlorobenzoyl)amino]-3-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c1-8(16(22)23)9-2-5-13(14(20)6-9)19-15(21)11-4-3-10(17)7-12(11)18/h2-8,20H,1H3,(H,19,21)(H,22,23) |
Clé InChI |
GXDLOYKGCALKRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)








